2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide
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Overview
Description
2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide is an organic compound characterized by the presence of trifluoromethyl and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide typically involves the reaction of trifluoroacetic acid with a suitable amine precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality and high purity of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and by-products involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the disulfide bond to thiols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the disulfide bond can undergo redox reactions, modulating the activity of target proteins. The acetamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-N-methylacetamide: This compound shares the trifluoromethyl and acetamide functional groups but lacks the disulfide and prop-2-ynoxymethyl groups.
2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: This compound has an additional trifluoroacetyl group, making it more reactive in certain chemical reactions.
2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide: The presence of a trimethylsilyl group in this compound provides different reactivity and applications compared to the original compound.
Uniqueness
2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide is unique due to its combination of trifluoromethyl, acetamide, and disulfide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14F3NO2S2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide |
InChI |
InChI=1S/C10H14F3NO2S2/c1-4-5-16-7-17-18-9(2,3)6-14-8(15)10(11,12)13/h1H,5-7H2,2-3H3,(H,14,15) |
InChI Key |
QPPPPDWPNATNAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C(F)(F)F)SSCOCC#C |
Origin of Product |
United States |
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